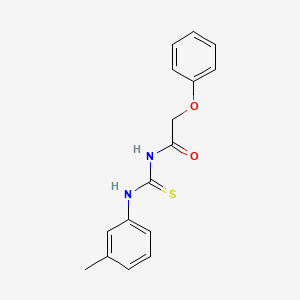

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-phenoxy-N-(m-tolylcarbamothioyl)acetamide” is a chemical compound with a wide range of applications in scientific experiments. It is a derivative of phenoxy acetamide, which has been investigated for its synthesis and pharmacological activities .

Synthesis Analysis

Phenoxy acetamide and its derivatives, including “this compound”, have been the subject of recent investigations into their synthesis and pharmacological activities . These studies have used various chemical techniques and computational chemistry applications to study the utilization of these drugs and their biological effects .Molecular Structure Analysis

The molecular formula of “this compound” is C16H16N2O2S, and its molecular weight is 300.38.Applications De Recherche Scientifique

Photocatalytic Degradation Studies

Photocatalytic degradation studies involving similar compounds, such as acetaminophen, have shown significant results in environmental chemistry. These studies explore how certain substances can be broken down under UV light or sunlight, utilizing photocatalysts like TiO2 nanoparticles. Such research is crucial for understanding the removal of pharmaceutical pollutants from water sources, demonstrating the potential environmental applications of related chemical structures (Jallouli et al., 2017).

Electrochemical Analysis

Electrochemical analysis of pharmaceutical compounds, including acetaminophen, highlights the importance of developing sensitive detection methods for drug monitoring and quality control. By employing techniques such as voltammetry and flow injection analysis with modified electrodes, researchers can achieve high sensitivity and specificity in detecting trace levels of pharmaceuticals, suggesting applications in drug manufacturing and pharmacological studies (Fanjul-Bolado et al., 2009).

Synthetic Applications in Pharmaceutical Chemistry

The modification and synthesis of acetamide derivatives, including the exploration of new reagents for producing N-alkylacetamides, are fundamental in the development of pharmaceuticals. Such synthetic methodologies enable the creation of novel compounds with potential therapeutic applications, illustrating the role of chemical synthesis in drug development (Sakai et al., 2022).

Chemoselective Acetylation for Antimalarial Drugs

Chemoselective acetylation processes, as demonstrated in the synthesis of intermediates for antimalarial drugs, showcase the application of specific chemical reactions in producing key pharmaceutical ingredients. This research indicates how targeted chemical reactions can be utilized to produce medically significant compounds with high specificity and yield (Magadum & Yadav, 2018).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on benzothiazolinone acetamide analogs for their ligand-protein interactions and photovoltaic efficiency modeling represent an intersection between pharmaceutical research and materials science. Such investigations provide insights into the potential biomedical applications of these compounds and their use in energy conversion technologies, highlighting the versatility of acetamide derivatives in scientific research (Mary et al., 2020).

Orientations Futures

The future directions for the study of “2-phenoxy-N-(m-tolylcarbamothioyl)acetamide” and its derivatives could include further investigations into their synthesis, pharmacological activities, and potential therapeutic applications . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could be successful agents in terms of safety and efficacy to enhance life quality .

Mécanisme D'action

Target of Action

The primary target of 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide is the NOTUM enzyme . NOTUM is a carboxylesterase that mediates the O-depalmitoleoylation of Wnt proteins, resulting in the suppression of Wnt signaling . This compound also exhibits significant antibacterial activity, suggesting that it may target bacterial proteins as well .

Mode of Action

This compound interacts with its targets by binding to the active site of the NOTUM enzyme, inhibiting its activity and thereby restoring Wnt signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting the NOTUM enzyme, this compound prevents the depalmitoleoylation of Wnt proteins, allowing Wnt signaling to proceed . This can have various downstream effects, depending on the specific cellular context.

Result of Action

The inhibition of the NOTUM enzyme by this compound results in the restoration of Wnt signaling . This can lead to various molecular and cellular effects, depending on the specific role of Wnt signaling in the given cellular context. For example, in cells where Wnt signaling promotes cell proliferation, the action of this compound could lead to increased cell growth .

Propriétés

IUPAC Name |

N-[(3-methylphenyl)carbamothioyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-12-6-5-7-13(10-12)17-16(21)18-15(19)11-20-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZFDBXAIMFVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757448.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2757449.png)

![2-Cyano-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]pyridine-4-carboxamide](/img/structure/B2757452.png)

![1-(4-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2757456.png)

![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-fluorobenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2757458.png)

![2lambda6-Thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide](/img/structure/B2757468.png)

![N-(2,6-dimethylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2757471.png)